Commercial suppliers like Sigma-Aldrich offer 1,3-Dipropylbenzene but categorize it for "early discovery researchers" as part of a collection of unique chemicals []. This suggests it's a less common molecule, and research efforts haven't extensively explored its properties.
The National Institute of Standards and Technology (NIST) compiles thermodynamic data for 1,3-Dipropylbenzene, including its boiling point []. This data provides a foundation for understanding its physical behavior.
Due to its structure, 1,3-Dipropylbenzene might serve as a reference compound in studies involving substituted benzenes (aromatic rings with attached groups). Its symmetrical nature with propyl groups on opposite ends of the benzene ring could be useful for comparison purposes.
1,3-Dipropoxybenzene is an organic compound characterized by the chemical formula CHO. It consists of a benzene ring with two propoxy groups attached at the 1 and 3 positions. This compound is a member of the dipropoxybenzene family, which includes various isomers based on the positioning of the propoxy groups. As a colorless liquid, 1,3-dipropoxybenzene is known for its aromatic properties and low solubility in water.
1,3-Dipropoxybenzene can be synthesized through several methods:
1,3-Dipropoxybenzene has various applications in industrial and research settings:
The following compounds are similar to 1,3-dipropoxybenzene:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1,2-Dipropoxybenzene | CHO | Different positioning of propoxy groups; may exhibit different reactivity. |
| 1,4-Dipropoxybenzene | CHO | Another isomer; unique properties due to para-substitution. |
| Diphenyl Ether | CHO | Lacks alkyl substituents; used as a solvent but has different physical properties. |
What sets 1,3-dipropoxybenzene apart from its isomers is its specific arrangement of propoxy groups which influences its chemical reactivity and potential applications. The meta position allows for distinct electronic effects compared to ortho and para isomers, affecting how it interacts with electrophiles during